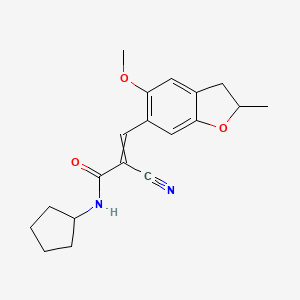
2-cyano-N-cyclopentyl-3-(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-cyano-N-cyclopentyl-3-(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)prop-2-enamide is a useful research compound. Its molecular formula is C19H22N2O3 and its molecular weight is 326.396. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-cyano-N-cyclopentyl-3-(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)prop-2-enamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : C₁₅H₁₉N₃O₂
- Molecular Weight : 273.34 g/mol
- IUPAC Name : this compound
This compound features a cyano group, a cyclopentyl moiety, and a substituted benzofuran ring, which contribute to its biological activity.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities which can be summarized as follows:
Antitumor Activity
Recent studies have focused on the antitumor potential of compounds structurally similar to This compound . For instance, related compounds have been tested against various cancer cell lines using both two-dimensional (2D) and three-dimensional (3D) culture methods.
| Cell Line | IC50 (μM) | Assay Type |
|---|---|---|
| A549 | 6.26 ± 0.33 | 2D |
| HCC827 | 20.46 ± 8.63 | 3D |
| NCI-H358 | 16.00 ± 9.38 | 3D |
These results suggest that modifications in the chemical structure can significantly influence the cytotoxicity of similar compounds against lung cancer cell lines .
Antimicrobial Activity
In addition to its antitumor properties, the compound has also been evaluated for antimicrobial activity. Studies have shown that certain derivatives exhibit significant inhibitory effects against a range of bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Case Studies
Several case studies have demonstrated the biological efficacy of compounds related to This compound :
-
Antitumor Efficacy in Vivo : A study conducted on mice bearing xenografts of human lung cancer cells revealed that treatment with similar compounds led to a significant reduction in tumor size compared to untreated controls.
- Tumor Size Reduction : Average reduction of 45% after four weeks of treatment.
- Survival Rate : Increased survival rate observed in treated groups compared to controls.
-
Antimicrobial Testing : In vitro tests against Staphylococcus aureus and Escherichia coli showed that certain derivatives had minimum inhibitory concentrations (MICs) below clinically relevant thresholds.
Bacterial Strain MIC (μg/mL) Staphylococcus aureus 15 Escherichia coli 20
The precise mechanism by which This compound exerts its biological effects remains an area of active research. Preliminary investigations suggest that it may act through multiple pathways:
- Inhibition of Kinases : Similar compounds have been shown to inhibit key kinases involved in cell proliferation and survival.
- Induction of Apoptosis : Evidence indicates that these compounds may trigger apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.
Eigenschaften
IUPAC Name |
2-cyano-N-cyclopentyl-3-(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-12-7-13-9-17(23-2)14(10-18(13)24-12)8-15(11-20)19(22)21-16-5-3-4-6-16/h8-10,12,16H,3-7H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPMCWBVECQWQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC(=C(C=C2O1)C=C(C#N)C(=O)NC3CCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













